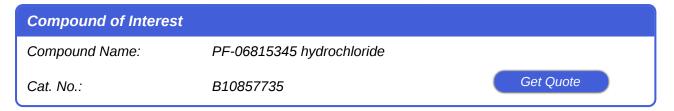


PF-06815345 Hydrochloride: A Technical Overview of Pharmacokinetic and Metabolic Investigations

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The Phase 1 clinical trial for **PF-06815345 hydrochloride** (NCT02654899) was terminated due to a strategic business decision and not for safety or efficacy concerns.[1] Consequently, there is a lack of publicly available clinical or preclinical pharmacokinetic and metabolism data for this compound. This guide provides a comprehensive overview of the planned investigations based on the available clinical trial protocol and general knowledge of PCSK9 inhibitors.

Introduction

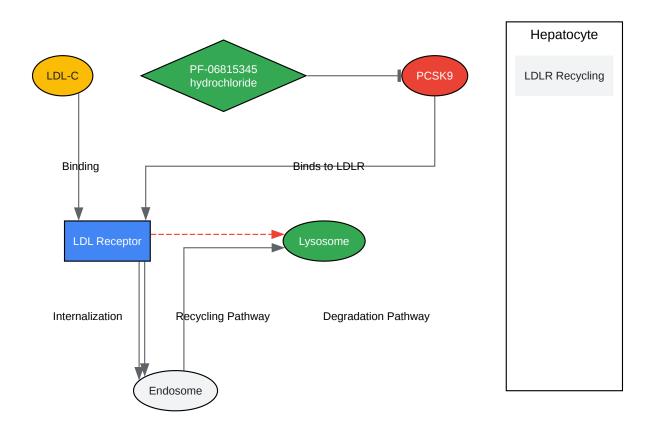
PF-06815345 hydrochloride is an orally active, potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[2][3] By inhibiting PCSK9, PF-06815345 was developed to increase the number of low-density lipoprotein (LDL) receptors on the surface of hepatocytes, thereby enhancing the clearance of LDL cholesterol (LDL-C) from the circulation. This document outlines the proposed pharmacokinetic and metabolic studies for **PF-06815345 hydrochloride**, providing a framework for understanding its intended clinical development.

Mechanism of Action: PCSK9 Inhibition

PF-06815345 hydrochloride was designed to disrupt the interaction between PCSK9 and the LDL receptor (LDLR). Under normal physiological conditions, PCSK9 binds to the LDLR on the



surface of hepatocytes, targeting the receptor for lysosomal degradation. This process reduces the number of available LDLRs to clear circulating LDL-C. By inhibiting this interaction, PF-06815345 would theoretically lead to increased recycling of the LDLR to the hepatocyte surface, resulting in lower plasma LDL-C levels.



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Figure 1: Mechanism of Action of PF-06815345 Hydrochloride.

Planned Pharmacokinetic and Metabolism Studies

The planned Phase 1 clinical trial for **PF-06815345 hydrochloride** (NCT02654899) was a randomized, double-blind, placebo-controlled study in healthy adult subjects.[1] The primary objective was to assess the safety, tolerability, and pharmacokinetics of single escalating oral doses.[1] The study also intended to characterize the pharmacokinetics of two different formulations and the effect of food.[1]



In Vivo Pharmacokinetics

The clinical trial protocol outlined the collection of several key pharmacokinetic parameters for both PF-06815345 and its metabolite, PF-06811701.[1] While the actual data was not generated due to trial termination, the intended measurements provide insight into the compound's expected characterization.

Table 1: Planned In Vivo Pharmacokinetic Parameters for PF-06815345 and its Metabolite (PF-06811701)

Parameter	Description	Significance
Cmax	Maximum observed plasma concentration	Indicates the rate of absorption.
Tmax	Time to reach Cmax	Provides information on the rate of absorption.
AUC(0-t)	Area under the plasma concentration-time curve from time 0 to the last measurable concentration	Represents the total drug exposure over a finite time.
AUC(0-inf)	Area under the plasma concentration-time curve from time 0 to infinity	Represents the total drug exposure after a single dose.
t1/2	Elimination half-life	Determines the time it takes for the plasma concentration to reduce by half.
Vz/F	Apparent volume of distribution	Indicates the extent of drug distribution into the tissues.
CL/F	Apparent total clearance of the drug from plasma	Measures the body's efficiency in eliminating the drug.

Metabolism



The clinical trial protocol explicitly included the monitoring of a metabolite, PF-06811701.[1] This indicates that in preclinical studies, this was likely identified as a significant human metabolite. The planned assessment of its pharmacokinetic profile suggests its potential contribution to the overall pharmacological effect or safety profile of PF-06815345.

In the absence of specific data for PF-06815345, typical in vitro metabolism studies would have been conducted to identify the metabolic pathways and the enzymes responsible for its biotransformation.

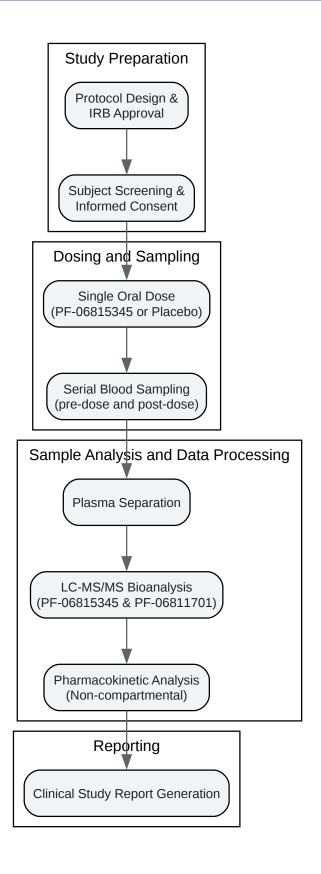
Table 2: Typical In Vitro Metabolism Assays

Assay	Purpose
Metabolic Stability in Liver Microsomes	To determine the intrinsic clearance and identify the primary cytochrome P450 (CYP) enzymes involved in metabolism.
Metabolic Stability in Hepatocytes	To provide a more complete picture of metabolism, including both Phase I (e.g., CYP-mediated) and Phase II (e.g., glucuronidation) reactions.
CYP Inhibition Assay	To assess the potential of PF-06815345 to inhibit major CYP enzymes, which could lead to drug-drug interactions.
Metabolite Identification	To characterize the chemical structures of metabolites formed in various in vitro systems.

Experimental Protocols (General Overview)

While specific protocols for PF-06815345 are not available, the following represents a generalized workflow for the type of in vivo pharmacokinetic studies that were planned.





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Figure 2: Generalized Experimental Workflow for a Phase 1 Pharmacokinetic Study.



In Vivo Pharmacokinetic Study Protocol (Illustrative)

- Subject Recruitment: Healthy male and non-childbearing female subjects, aged 18-55 years, with a BMI between 17.5 and 30.5 kg/m², would have been enrolled after providing informed consent.[1]
- Study Design: A randomized, single-blind, placebo-controlled, single ascending dose design would have been employed.
- Dosing: Subjects would have received a single oral dose of PF-06815345 hydrochloride or a matching placebo.
- Blood Sampling: Blood samples would have been collected at pre-specified time points before and after dosing (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).
- Bioanalysis: Plasma concentrations of PF-06815345 and its metabolite, PF-06811701, would have been determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Plasma concentration-time data would have been analyzed using non-compartmental methods to determine the pharmacokinetic parameters listed in Table 1.

In Vitro Metabolism Protocol (Illustrative)

- Incubation: PF-06815345 would be incubated with human liver microsomes or cryopreserved human hepatocytes in the presence of appropriate cofactors (e.g., NADPH for CYPmediated metabolism).
- Time Points: Aliquots would be removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
- Sample Preparation: The reactions would be quenched, and the samples processed for analysis.
- Analysis: The disappearance of the parent compound and the formation of metabolites would be monitored by LC-MS/MS.



 Data Analysis: The rate of disappearance of PF-06815345 would be used to calculate the intrinsic clearance. Metabolite structures would be elucidated using high-resolution mass spectrometry.

Conclusion

Although the clinical development of **PF-06815345 hydrochloride** was discontinued, the planned studies outlined in the Phase 1 clinical trial protocol provide a clear roadmap of the intended pharmacokinetic and metabolic characterization of this oral PCSK9 inhibitor. The focus on both the parent compound and its metabolite, PF-06811701, underscores the importance of understanding the complete disposition of a drug candidate. The information presented here, based on the available public records, serves as a valuable technical guide for researchers and scientists in the field of drug development.

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